2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
Description
Structural Elucidation of 2-[(4-Chlorophenoxy)methyl]-1H-benzimidazole
Core Benzimidazole Scaffold Configuration
The benzimidazole scaffold consists of a bicyclic system formed by a benzene ring fused to an imidazole ring. In this compound, the nitrogen atoms occupy positions 1 and 3 of the imidazole ring, with a hydrogen atom bonded to the nitrogen at position 1. The substituents are located at position 2 of the benzimidazole core, where a 4-chlorophenoxymethyl group is attached via a methylene bridge.
The molecular formula of this compound is C₁₄H₁₁ClN₂O , with a molecular weight of 258.7 g/mol (calculated from the sum of atomic weights: C=12×14, H=1×11, Cl=35.45, N=14×2, O=16). The structure is stabilized by resonance within the aromatic system and hydrogen bonding involving the imidazole nitrogen atoms.
Substituent Analysis: 4-Chlorophenoxymethyl Group Orientation
The 4-chlorophenoxymethyl substituent consists of a 4-chlorophenoxy group linked to a methylene bridge. The chlorine atom at the para position of the phenyl ring exerts an electron-withdrawing inductive effect, which polarizes the ether oxygen and enhances the electrophilicity of the benzimidazole core. This substituent’s orientation is critical for modulating electronic and steric interactions in the molecule.
Key features of the substituent include:
- Electronic Effects : The electron-withdrawing nature of the chlorine atom reduces electron density at the benzimidazole ring, potentially influencing reactivity and tautomeric equilibria.
- Steric Considerations : The methylene bridge provides flexibility, allowing the 4-chlorophenoxy group to adopt conformations that minimize steric clashes with adjacent groups.
Comparative data for related benzimidazole derivatives highlight the structural impact of substituent variations:
| Compound | Substituent at Position 2 | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Target Compound | 4-Chlorophenoxymethyl | C₁₄H₁₁ClN₂O | 258.7 |
| 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | 4-Chlorophenylmethyl | C₁₃H₁₀ClN₂ | 228.7 |
| 2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole | 4-Chlorophenoxymethyl, 4-nitro | C₁₄H₁₀ClN₃O₃ | 303.7 |
The introduction of electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methyl) alters the electronic profile and reactivity of the benzimidazole core.
Tautomeric Forms and Resonance Stabilization Mechanisms
Benzimidazole derivatives often exhibit tautomeric equilibria due to the mobility of protons between the nitrogen atoms. In this compound, the tautomeric forms arise from the delocalization of the imidazole proton (position 1) to the adjacent nitrogen (position 3).
Tautomeric Equilibria
The primary tautomers are:
- 1H-Benzimidazole : Proton resides on nitrogen at position 1.
- 3H-Benzimidazole : Proton resides on nitrogen at position 3.
The equilibrium between these forms is influenced by:
- Solvent Polarity : Polar solvents stabilize charged species, favoring the 1H-tautomer due to hydrogen bonding with the lone pair of the adjacent nitrogen.
- Temperature : Lower temperatures reduce tautomer interconversion rates, allowing separation of tautomers in NMR studies.
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine) at the 4-chlorophenoxy group stabilize the 1H-tautomer by increasing the electrophilicity of the imidazole ring.
Resonance Stabilization
The benzimidazole core is stabilized by resonance between the two aromatic rings. The electron-withdrawing 4-chlorophenoxy group enhances resonance delocalization, as the negative charge on the oxygen atom is partially offset by the inductive effect of chlorine. This stabilization is critical for the compound’s thermal stability and reactivity.
Comparative Structural Analysis with Related Benzimidazole Derivatives
The structural properties of this compound can be contextualized through comparisons with analogous compounds.
Influence of Substituent Type
| Compound | Position 2 Substituent | Key Structural Impact |
|---|---|---|
| This compound | 4-Chlorophenoxymethyl | Enhanced electrophilicity at position 2 |
| 2-[(4-Chlorophenyl)methyl]-1H-benzimidazole | 4-Chlorophenylmethyl | Reduced steric hindrance, increased hydrophobicity |
| 2-[(4-Methylphenoxy)methyl]-1H-benzimidazole | 4-Methylphenoxy | Electron-donating methyl group, altered tautomeric preferences |
The 4-chlorophenoxy group in the target compound creates a stronger electron-withdrawing effect than the 4-methylphenoxy group, shifting the tautomeric equilibrium toward the 1H-form.
Impact of Nitro Substituents
In 2-[(4-chlorophenoxy)methyl]-4-nitro-1H-benzimidazole, the nitro group at position 4 further polarizes the molecule, amplifying the electron-withdrawing effects and stabilizing the 1H-tautomer through resonance. This contrasts with the target compound, where the absence of a nitro group allows greater flexibility in tautomeric equilibria.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCRYYSSWFKZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00327860 | |
| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-18-1 | |
| Record name | 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00327860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy for Benzimidazole Derivatives
The core benzimidazole structure is predominantly synthesized by the condensation of o-phenylenediamine with aldehydes or carbonyl compounds under acidic or catalytic conditions. This condensation forms the benzimidazole ring system, which can then be functionalized at the 2-position by various substituents, including chlorophenoxy methyl groups.
Preparation of 2-Substituted Benzimidazoles via Condensation with Aldehydes
A widely reported method involves the condensation of o-phenylenediamine with substituted benzaldehydes to yield 2-substituted benzimidazoles. The reaction typically proceeds under the influence of catalysts or acidic conditions, often in organic solvents.
Catalytic Approach Using Zinc Triflate:
Srinivasulu et al. demonstrated an efficient one-pot synthesis of 2-substituted benzimidazoles using zinc triflate as a catalyst. The reaction of o-phenylenediamine with aldehydes in the presence of zinc triflate under mild conditions afforded high yields with simple work-up and environmentally friendly protocols. The method is practical and economically attractive due to the inexpensive catalyst and high product purity.
The catalyst loading and solvent effects were optimized, showing that zinc triflate effectively promotes cyclization and condensation reactions to form benzimidazoles.Ammonium Salt Mediated Condensation:
Another approach involves the reaction of o-phenylenediamine with benzaldehyde derivatives in the presence of ammonium salts such as ammonium chloride. This method, performed in chloroform at room temperature, yielded benzimidazoles in high yields (up to 94%). The reaction is monitored by thin-layer chromatography and the product is purified by column chromatography. This method highlights the importance of ammonium salts as mild catalysts for benzimidazole formation.
Specific Synthesis of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole
While direct literature on the exact preparation of this compound is scarce, the synthesis can be inferred from the general procedures of 2-substituted benzimidazoles and the preparation of benzimidazole derivatives bearing phenoxy methyl substituents.
Step 1: Formation of 2-(chlorophenoxymethyl)benzimidazole Core
The synthesis typically starts with o-phenylenediamine and 4-chlorobenzaldehyde or a suitable 4-chlorophenoxy methyl aldehyde derivative. The condensation under catalytic acidic or Lewis acid conditions (e.g., zinc triflate) leads to the benzimidazole ring with the 2-(4-chlorophenoxy)methyl substituent.Step 2: Alkylation or Substitution Reactions
If the 4-chlorophenoxy methyl group is introduced post-benzimidazole formation, alkylation of 2-(hydroxymethyl)-1H-benzimidazole with 4-chlorophenol derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethyl sulfoxide) can be employed.Solvent and Base Selection:
According to patent literature, suitable solvents include chloro solvents, ethers, esters, ketones, polar aprotic solvents, and mixtures thereof. Bases such as potassium carbonate or sodium carbonate are preferred for substitution reactions at mild temperatures (10–50°C, optimally 25–35°C).
Reaction Conditions and Optimization
Representative Data Table of Benzimidazole Derivatives Synthesis
From Phan et al. (2023), synthesis of various 2-substituted benzimidazoles via condensation and subsequent alkylation is summarized below, which can be analogously applied to the 2-(4-chlorophenoxy)methyl derivative:
| Entry | Compound Code | Substituent (R) | Alkyl Group (R1) | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| 1 | 2a | 4′-OCH3 (methoxy) | CH3 | 84 | 48 |
| 2 | 2b | 4′-OCH3 | C2H5 | 96 | 3.3 |
| 3 | 2c | 4′-OCH3 | n-C3H7 | 95 | 1.3 |
| 4 | 2d | 4′-OCH3 | n-C4H9 | 72 | 4.0 |
| 5 | 2e | 4′-OCH3 | n-C5H11 | 71 | 4.3 |
Note: The 4-chlorophenoxy substituent is structurally similar to 4′-OCH3 in terms of aromatic ether substitution, suggesting comparable reaction conditions and yields.
Analytical Characterization Supporting Preparation
NMR Spectroscopy:
The benzimidazole N–H proton typically appears as a singlet around δ 12.7–12.9 ppm. Alkylation at the nitrogen leads to disappearance of this peak and appearance of aliphatic proton signals (δ 3.5–3.9 ppm for methyl/methylene groups).FTIR Spectroscopy:
Characteristic stretching vibrations include N–H (around 3400 cm⁻¹), aromatic C–H (3067–3002 cm⁻¹), C=N (1670–1608 cm⁻¹), and C–O (1250–1030 cm⁻¹ for phenoxy groups). The presence of a chloro substituent is inferred by shifts in aromatic C–H and C–Cl vibrations.Purification:
Products are typically purified by flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures or by recrystallization to achieve high purity.
Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Zinc triflate catalyzed condensation | One-pot, mild, environmentally friendly | High yields, simple work-up, low toxicity | Requires catalyst optimization |
| Ammonium salt catalyzed condensation | Mild conditions, solvent screening | High yield with NH4Cl, room temp reaction | Longer reaction times possible |
| Alkylation with 4-chlorophenol derivatives | Base-mediated substitution | Versatile, allows post-functionalization | Requires careful base/solvent choice |
| Patent methods with various solvents and bases | Controlled temperature, solvent variety | Scalable, adaptable to industrial synthesis | Complex purification steps |
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antiproliferative and antimicrobial properties. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung), HeLa (cervical), and HepG2 (liver) cells. Molecular docking studies have been conducted to elucidate its mechanism of action, revealing interactions with key biological targets that lead to cell cycle arrest and apoptosis in cancer cells .
- Case Study : A study demonstrated that 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole showed potent antiproliferative activity with IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for new cancer therapies .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial activity against various pathogens. Its effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus has been documented, showcasing its potential as an antibacterial agent .
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 8 µg/mL | |
| Staphylococcus aureus | 4 µg/mL | |
| Methicillin-resistant S. aureus | 4 µg/mL |
Agricultural Applications
In addition to its medicinal uses, this compound has been explored for its potential in agricultural settings as a fungicide. Studies have shown that it demonstrates antifungal activity against various plant pathogens, making it a candidate for developing new agrochemicals .
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or repair mechanisms. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Benzimidazole derivatives vary significantly in bioactivity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Lipophilicity: The 4-chlorophenoxy methyl group in the target compound balances lipophilicity and solubility better than nitro (electron-withdrawing, ) or hydroxyl (polar, ) substituents.
- Melting Points : High melting points (e.g., 290°C for compound 5) correlate with crystallinity, whereas dichlorophenyl derivatives (compound 14) show lower melting points (84–86°C) due to reduced symmetry .
Spectroscopic Differentiation
- Terahertz Spectroscopy : Studies on 2-(2-Cl-phenyl) vs. 2-(4-Cl-phenyl) benzimidazoles reveal distinct intermolecular interactions, with para-substituted analogs (like the target) exhibiting stronger hydrogen bonding .
- IR/NMR : Benzimidazole C=N stretches (1608–1684 cm⁻¹) and aromatic proton signals (δ 7.30–7.95 ppm) are consistent across analogs .
Biological Activity
2-[(4-Chlorophenoxy)methyl]-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with 4-chlorophenylmethyl chloride under basic conditions. The resulting compound can be purified using chromatographic techniques. Characterization is achieved through various spectroscopic methods, including NMR and mass spectrometry, confirming the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit promising anticancer properties. For instance, a series of benzimidazole compounds, including this compound, were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction via caspase activation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.5 | Inhibition of proliferation |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. Studies indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
A notable case study involved the evaluation of a benzimidazole derivative in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumor xenografts. Results showed a significant reduction in tumor volume compared to the control group, indicating its potential efficacy in vivo .
Additionally, another study assessed the anxiolytic effects of related benzimidazole derivatives in animal models. The findings suggested that these compounds could modulate neurotransmitter systems, providing a basis for their use in treating anxiety disorders .
Q & A
Q. What are the standard synthetic routes for 2-[(4-chlorophenoxy)methyl]-1H-benzimidazole, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives with benzimidazole precursors in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal under reduced pressure and recrystallization in polar solvents (e.g., ethanol or methanol) improve purity. Characterization via IR spectroscopy (to confirm N-H stretching at ~3400 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic protons and methylene linkages) is critical. For yield optimization, factorial design experiments can systematically vary parameters like temperature, molar ratios, and catalyst concentration .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For example, studies on analogous benzimidazole derivatives (e.g., 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole) used SC-XRD to confirm bond angles, torsion angles, and crystal packing . Complementary techniques include mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation and elemental analysis (C, H, N) to verify stoichiometry. Computational tools like density functional theory (DFT) can model optimized geometries and compare them with experimental data .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT or resazurin-based) against cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi. Enzymatic inhibition studies (e.g., kinase or protease assays) can identify mechanistic targets. Ensure solvent controls (DMSO ≤1% v/v) to avoid interference .
Advanced Research Questions
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to compute Fukui indices for electrophilic/nucleophilic sites, guiding derivatization strategies. Molecular docking (AutoDock Vina, Schrödinger) simulates binding affinities with biological targets (e.g., DNA topoisomerases or tubulin). Molecular dynamics (MD) simulations (GROMACS) assess stability in solvated systems over nanosecond timescales. Pair these with experimental validation to resolve discrepancies between predicted and observed activities .
Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of benzimidazole analogs?
- Methodological Answer : Contradictions often arise from assay variability or unaccounted physicochemical properties. Use multivariate analysis (e.g., PCA or PLS regression) to correlate logP, polar surface area, and IC₅₀ values. Validate findings with orthogonal assays (e.g., SPR for binding kinetics if enzyme inhibition is disputed). Revisit synthetic protocols to rule out impurities affecting bioactivity .
Q. How can reaction engineering improve scalability of this compound synthesis?
- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Optimize using microreactors with real-time HPLC monitoring. Membrane technologies (e.g., nanofiltration) can purify intermediates continuously, reducing downstream processing time. Process simulation software (Aspen Plus) models energy requirements and identifies bottlenecks (e.g., solvent recovery) .
Key Research Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
